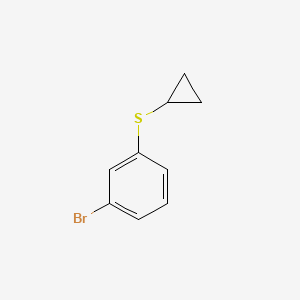

1-Bromo-3-cyclopropylthiobenzene

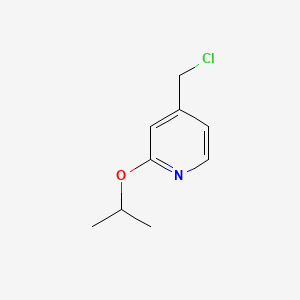

Übersicht

Beschreibung

1-Bromo-3-cyclopropylthiobenzene is a chemical compound with the CAS Number: 1280786-81-3 and a molecular weight of 229.14 . It is used in various scientific research, including organic synthesis, drug development, and material science.

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-cyclopropylthiobenzene can be represented by the linear formula C9H9BrS . The Inchi Code for this compound is 1S/C9H9BrS/c10-7-2-1-3-9 (6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

One notable application of 1-Bromo-3-cyclopropylthiobenzene derivatives includes their role in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, achieved through bromine–lithium exchange reactions. This process involves the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to intramolecular cyclization to yield the corresponding 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones in good yields, highlighting its importance in constructing sulfur-containing heterocycles (Kobayashi et al., 2013).

Reaction Mechanism Studies

The compound's involvement in the Friedel-Crafts reaction, where 1-bromo-1-fluoro cyclopropanes react with aromatic compounds under selective conditions, demonstrates its utility in exploring reaction mechanisms, particularly in the selective reaction of halogen atoms under varying temperatures (Mu¨ller & Weyerstahl, 1975).

Material Synthesis and Functionalization

Additionally, 1-Bromo-3-cyclopropylthiobenzene derivatives have been used in the assembly of indeno[1,2-c]chromenes via palladium-catalyzed reactions, showcasing the potential for synthesizing complex polycyclic structures from simple starting materials (Pan et al., 2014).

Antimicrobial Applications

Furthermore, derivatives of 1-Bromo-3-cyclopropylthiobenzene have been explored for their antimicrobial properties, where certain synthesized heterocycles utilizing shrimp chitin as a natural catalyst showed promising activities against various microorganisms, indicating the compound's relevance in developing new antimicrobial agents (Zayed et al., 2014).

Eigenschaften

IUPAC Name |

1-bromo-3-cyclopropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAQKMAPMVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682088 | |

| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-cyclopropylthiobenzene | |

CAS RN |

1280786-81-3 | |

| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)